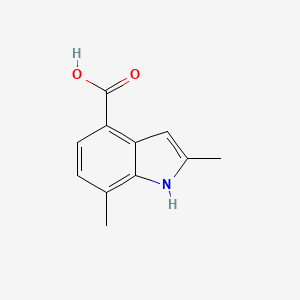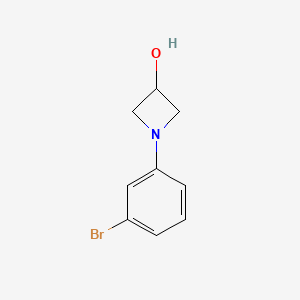![molecular formula C10H6N2O B2920458 Indeno[1,2-c]pyrazol-4(1H)-one CAS No. 800379-51-5](/img/structure/B2920458.png)
Indeno[1,2-c]pyrazol-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indeno[1,2-c]pyrazol-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused indene and pyrazole rings, which contribute to its unique chemical properties and potential biological activities.
作用機序
Target of Action
Indeno[1,2-c]pyrazol-4(1H)-one primarily targets the α-glucosidase and α-amylase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.
Mode of Action
The compound interacts with its targets by inhibiting their activity. Specifically, it has been found to be more potent against the α-glucosidase enzyme compared to the standard drug Acarbose . It also exhibits good inhibitory activity against the α-amylase enzyme .
Biochemical Pathways
By inhibiting α-glucosidase and α-amylase, this compound affects the carbohydrate digestion pathway. This results in a slower breakdown of carbohydrates, leading to a more gradual release of glucose into the bloodstream. This can help manage blood sugar levels, particularly beneficial for individuals with Type II diabetes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the management of blood sugar levels. By inhibiting key enzymes involved in carbohydrate digestion, it can help prevent sharp spikes in blood glucose, contributing to better glycemic control .
準備方法
Synthetic Routes and Reaction Conditions
Indeno[1,2-c]pyrazol-4(1H)-one can be synthesized through various methods. One common approach involves the condensation of 2-acyl-(1H)-indene-1,3(2H)-diones with hydrazine derivatives. For instance, the reaction of 2-acyl-(1H)-indene-1,3(2H)-diones with 2-hydrazinylbenzo[d]thiazole or 2-hydrazinyl-6-substitutedbenzo[d]thiazoles yields the corresponding hydrazones . Another method involves a three-component reaction of phenylhydrazine, aromatic aldehydes, and indan-1,2,3-trione in the presence of a catalyst such as nano-Fe3O4–l-cysteine at room temperature in acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for large-scale production. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
化学反応の分析
Types of Reactions
Indeno[1,2-c]pyrazol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions typically result in the formation of substituted this compound derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its unique chemical properties make it valuable for developing new materials and catalysts.
類似化合物との比較
Indeno[1,2-c]pyrazol-4(1H)-one can be compared with other similar compounds, such as:
Indeno[1,2-b]pyridine derivatives: These compounds share a similar indene ring structure but differ in their fused heterocyclic rings.
Pyrazole derivatives: While they contain the pyrazole ring, they lack the fused indene structure, which imparts unique properties to this compound.
Uniqueness
The uniqueness of this compound lies in its fused indene and pyrazole rings, which contribute to its distinct chemical and biological properties
特性
IUPAC Name |
1H-indeno[1,2-c]pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c13-10-7-4-2-1-3-6(7)9-8(10)5-11-12-9/h1-5H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFDYLOGYDGRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
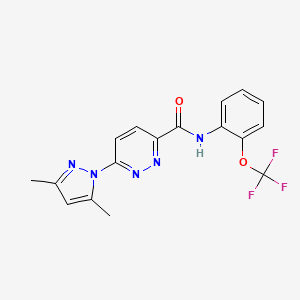
![N-(2H-1,3-benzodioxol-5-yl)-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2920377.png)
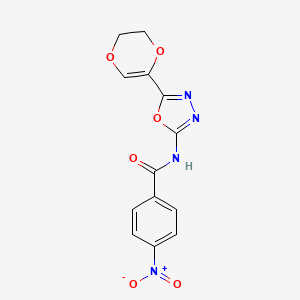
![4-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2920379.png)
amine](/img/structure/B2920381.png)
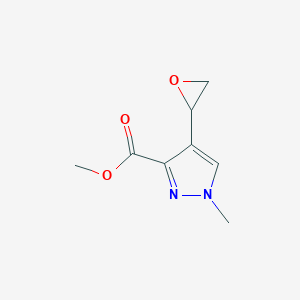
![1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2920385.png)
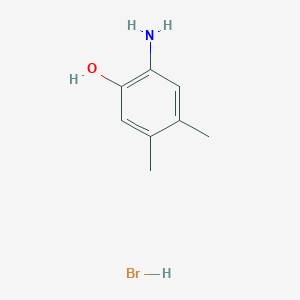
![2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2920389.png)
![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide](/img/structure/B2920390.png)
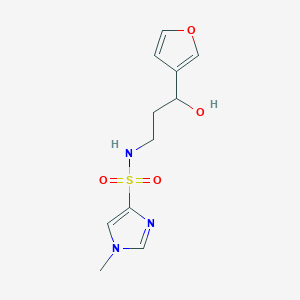
![3-(5-Methyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2920395.png)
